5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-phenacyl-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-18(16-9-3-1-4-10-16)15-27-22(29)20-21(19(25-27)17-11-5-2-6-12-17)30-23(24-20)26-13-7-8-14-26/h1-6,9-12H,7-8,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUFNGFKJNWRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach includes the condensation of appropriate thiazole and pyridazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and bases (NaOH, KOtBu). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or DMF .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with similar thiazolo[4,5-d]pyridazinones and related heterocycles:
Substituent Variations at Position 5
- 5-Phenethyl Analog (CAS 1170472-71-5) : This analog replaces the oxo group with a simple phenethyl chain (C23H22N4OS, MW 402.5). The absence of the ketone may reduce polarity and alter pharmacokinetic properties .
- 5-Methyl Derivatives (e.g., compound 73a): Methyl substitution at position 5 simplifies the structure (C8H7NO3S, MW 213.2), likely reducing steric hindrance and improving synthetic yields but diminishing target specificity .
Substituent Variations at Position 2
- Pyrrolidin-1-yl (Target Compound) : The five-membered pyrrolidine ring offers moderate steric bulk and electron-donating effects, which may influence binding to enzyme active sites.
- Compound 10b (C16H16N4OS, MW 313.2) was synthesized in comparable yields (77% for 10a vs. 10b) but with uncharacterized biological effects .
- Morpholin-4-yl (CymitQuimica) : Morpholine introduces an oxygen atom, enhancing hydrophilicity. However, this derivative (C16H15N3O2S, MW 313.4) was discontinued, possibly due to stability or efficacy concerns .
Core Heterocycle Modifications
- Isoxazolo[4,5-d]pyridazin-4(5H)-ones : Compounds like 4a and 4g (25 mg/kg) demonstrated morphine-comparable analgesia in rodent models. The isoxazole ring may improve metabolic stability compared to the thiazole core in the target compound .
- Thieno[2,3-d]pyridazines: Derivatives such as 74g (C15H9F2N3O3S, MW 361.3) feature a sulfur-containing thiophene ring instead of thiazole, which could modulate electron distribution and bioactivity .
Hypothetical Structure-Activity Relationships (SAR)
- Position 5 : The 2-oxo-2-phenylethyl group in the target compound may improve binding to serine proteases or kinases via ketone-mediated hydrogen bonding, a feature absent in simpler alkyl analogs.
- Position 2 : Pyrrolidine’s smaller ring size compared to piperidine or morpholine may reduce steric clashes in tight binding pockets, enhancing selectivity.
- Position 7 : The phenyl group likely contributes to hydrophobic interactions, a common feature in active analogs like 10a and isoxazolo derivatives .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H22N4OS
- Molecular Weight : 398.5 g/mol
- IUPAC Name : 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
This compound belongs to a class of thiazolo-pyridazin derivatives which are known for their diverse pharmacological properties.
Antitumor Activity
Recent studies have indicated that thiazolo-pyridazin derivatives exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines through various mechanisms, including caspase activation and modulation of the Bax/Bcl-2 ratio, which is critical in regulating apoptosis.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| SL-01 | NCI-H460 | 0.5 | Apoptosis via caspase activation | |
| SL-01 | HCT-116 | 0.3 | Increased Bax/Bcl-2 ratio |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Compounds with similar thiazolo-pyridazin frameworks have been studied for their ability to modulate glutamatergic neurotransmission, which is implicated in various neurological disorders.
Anti-inflammatory Properties
Thiazolo-pyridazin derivatives have also been reported to exhibit anti-inflammatory activities. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines, thus suggesting their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Research into the SAR of thiazolo-pyridazin compounds has revealed that modifications at specific positions can enhance biological activity. For example, substituents at the 7-position have been shown to significantly affect potency against cancer cell lines.
In Vivo Studies
In vivo studies involving related compounds demonstrated significant tumor growth inhibition in xenograft models. The efficacy was attributed to the compounds' ability to induce apoptosis and inhibit cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
